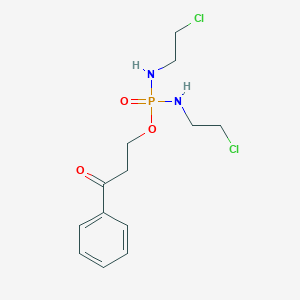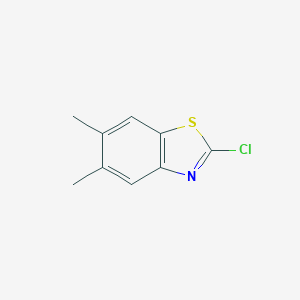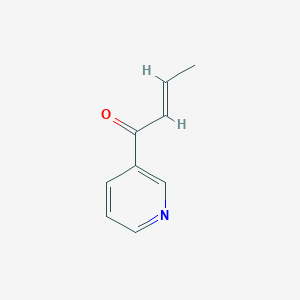
(E)-1-pyridin-3-ylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphinganine 1-phosphate is a bioactive lipid molecule derived from sphingolipid metabolism. It plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound is a phosphorylated derivative of sphinganine, a type of sphingoid base, and is involved in signaling pathways that regulate immune responses, inflammation, and other physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphinganine 1-phosphate typically involves the phosphorylation of sphinganine. One common method is the use of phosphoramidite chemistry, where sphinganine is reacted with bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite to introduce the phosphate group. This process generally involves three steps and yields the phosphorylated product in 32-39% overall yield .
Industrial Production Methods
Industrial production of sphinganine 1-phosphate may involve enzymatic methods, where sphinganine is phosphorylated by specific kinases. These methods are advantageous due to their specificity and efficiency. The enzymes used in these processes are typically derived from microbial or mammalian sources and are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sphinganine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert sphinganine 1-phosphate into other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphinganine 1-phosphate can yield sphingosine 1-phosphate, while reduction can produce dihydrosphinganine 1-phosphate.
Scientific Research Applications
Sphinganine 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Researchers use it to investigate cell signaling mechanisms and the role of sphingolipids in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Industry: Sphinganine 1-phosphate is used in the development of pharmaceuticals and as a biochemical tool in various assays.
Mechanism of Action
Sphinganine 1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular functions, including proliferation, migration, and survival. The primary molecular targets include sphingosine-1-phosphate receptors (S1PRs), which mediate the downstream effects of the compound .
Comparison with Similar Compounds
Sphinganine 1-phosphate is similar to other sphingolipid metabolites such as sphingosine 1-phosphate and phytosphingosine 1-phosphate. it is unique in its specific signaling properties and biological activities. Similar compounds include:
Sphingosine 1-phosphate: A well-known signaling lipid involved in immune cell trafficking and vascular development.
Phytosphingosine 1-phosphate: Another sphingolipid metabolite with distinct biological functions.
Sphinganine 1-phosphate stands out due to its specific role in certain signaling pathways and its potential therapeutic applications.
Properties
CAS No. |
100021-45-2 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
InChI Key |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Isomeric SMILES |
C/C=C/C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Synonyms |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


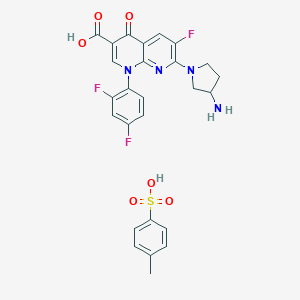
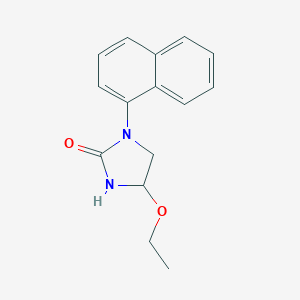
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
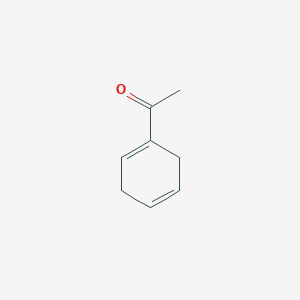
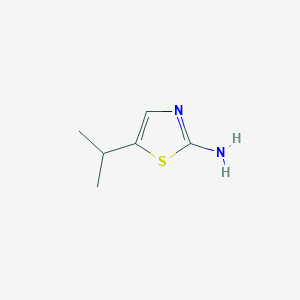
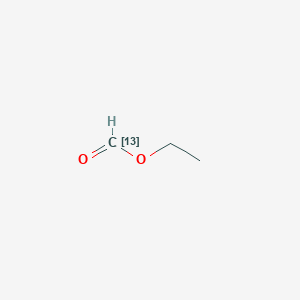
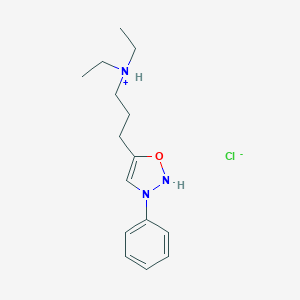

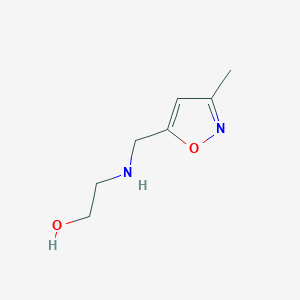
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
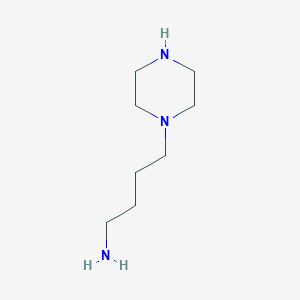
![4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione](/img/structure/B24628.png)
